molecular formula C11H13FN2O B8784096 1H-Pyrrolo[2,3-b]pyridine, 4-fluoro-1-(3-methoxypropyl)-

1H-Pyrrolo[2,3-b]pyridine, 4-fluoro-1-(3-methoxypropyl)-

Cat. No.: B8784096
M. Wt: 208.23 g/mol
InChI Key: KPGQNZZOQPDWLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Pyrrolo[2,3-b]pyridine, 4-fluoro-1-(3-methoxypropyl)- is a useful research compound. Its molecular formula is C11H13FN2O and its molecular weight is 208.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Pyrrolo[2,3-b]pyridine, 4-fluoro-1-(3-methoxypropyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Pyrrolo[2,3-b]pyridine, 4-fluoro-1-(3-methoxypropyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H13FN2O

Molecular Weight

208.23 g/mol

IUPAC Name

4-fluoro-1-(3-methoxypropyl)pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C11H13FN2O/c1-15-8-2-6-14-7-4-9-10(12)3-5-13-11(9)14/h3-5,7H,2,6,8H2,1H3

InChI Key

KPGQNZZOQPDWLT-UHFFFAOYSA-N

Canonical SMILES

COCCCN1C=CC2=C(C=CN=C21)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

60% Oily sodium hydride (135 mg) was added to a solution of 4-fluoro-1H-pyrrolo[2,3-b]pyridine (384 mg) in N,N-dimethylformamide (6 ml) and the mixture was stirred at room temperature for 1.5 hours. 1-Bromo-3-methoxypropane (518 mg) and potassium iodide (468 mg) were added to the mixture and the reaction mixture was stirred at 50° C. for 1.5 hours. Ice water was added to the reaction mixture slowly and the mixture was extracted with ethyl acetate. The organic layer was washed with water and saturated brine successively, dried over magnesium sulfate and concentrated in vacuo. The resulted residue was purified with a silica gel column chromatography (eluting solvent: n-hexane/ethyl acetate=90/10 to 70/30) to give 4-fluoro-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]pyridine (520 mg) as a colorless oil.
Quantity
135 mg
Type
reactant
Reaction Step One
Quantity
384 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
518 mg
Type
reactant
Reaction Step Two
Quantity
468 mg
Type
reactant
Reaction Step Two
[Compound]
Name
Ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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